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Compound of Interest

Compound Name: Indium tripropan-2-olate

CAS No.: 38218-24-5

Cat. No.: B6328371

Get Quote

Indium (III) isopropoxide (In(OⁱPr)₃) stands as a critical organometallic precursor at the

intersection of materials science, catalysis, and pharmaceutical development.[1][2][3] With a

molecular formula of C₉H₂₁InO₃ and a molecular weight of 292.08 g/mol , its utility is primarily

derived from its controlled decomposition to form high-purity indium-based materials, such as

indium oxide (In₂O₃) and indium tin oxide (ITO), which are fundamental to the manufacturing of

transparent conductive films for displays and solar cells.[4] Furthermore, its catalytic activity,

particularly in hydrogen transfer reactions like the Oppenauer oxidation, makes it a valuable

reagent in organic synthesis.[1][5]

The efficacy and reproducibility of these applications are inextricably linked to the purity,

structure, and stability of the In(OⁱPr)₃ precursor. As this compound is highly sensitive to

moisture, its characterization is not merely a procedural step but a cornerstone of quality

control and mechanistic understanding.[2] Hydrolysis or uncontrolled oligomerization can

drastically alter its properties and performance. This guide provides a comprehensive, field-

tested framework for the spectroscopic analysis of Indium (III) isopropoxide, grounded in the

principles of causality and self-validation. We will explore the core techniques required to

establish a complete analytical profile, ensuring that researchers and developers can proceed

with confidence in the integrity of their starting material.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Ligand Environment
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of

In(OⁱPr)₃ in solution. It provides unambiguous information about the isopropoxide ligands and

can readily detect the presence of impurities such as free isopropanol or hydrolysis byproducts.

Due to the compound's moisture sensitivity, all sample preparation must be conducted under

an inert atmosphere (e.g., in a glovebox) using anhydrous deuterated solvents.

Proton (¹H) NMR Spectroscopy
Causality Behind the Spectrum: The ¹H NMR spectrum of pure, monomeric In(OⁱPr)₃ is

expected to be simple, reflecting the symmetry of the three isopropoxide ligands. The spectrum

is characterized by two distinct signals:

A septet corresponding to the single methine proton (-OCH(CH₃)₂) of the isopropoxide group.

The multiplicity arises from the coupling to the six adjacent methyl protons (n+1 = 6+1 = 7).

A doublet corresponding to the six equivalent methyl protons (-OCH(CH₃)₂) of the

isopropoxide group. This signal is split into a doublet by the single adjacent methine proton

(n+1 = 1+1 = 2).

The integration of these peaks should yield a 1:6 ratio, respectively. The presence of free

isopropanol, a common impurity, will be indicated by a separate set of septet and doublet

signals at slightly different chemical shifts. Hydrolysis can lead to the formation of In-OH

species and the release of isopropanol, which would be similarly detected. Significant peak

broadening can suggest dynamic exchange processes or the presence of various oligomeric

species in solution.

Carbon-13 (¹³C) NMR Spectroscopy
Causality Behind the Spectrum: The ¹³C NMR spectrum provides complementary structural

information and is often simpler to interpret. For a pure sample, two signals are expected:

A signal for the methine carbon (-OCH(CH₃)₂).

A signal for the two equivalent methyl carbons (-OCH(CH₃)₂).
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The presence of additional signals would indicate impurities or degradation products.

Table 1: Typical NMR Spectroscopic Data for In(OⁱPr)₃

Nucleus Signal Type

Typical
Chemical Shift
(δ, ppm) in
C₆D₆

Multiplicity Assignment

¹H Methine ~4.3 Septet -OCH(CH₃)₂

¹H Methyl ~1.4 Doublet -OCH(CH₃)₂

¹³C Methine ~65 CH -OCH(CH₃)₂

¹³C Methyl ~27 CH₃ -OCH(CH₃)₂

Note: Chemical

shifts are

approximate and

can vary based

on solvent,

concentration,

and temperature.

Experimental Protocol: NMR Analysis
Preparation: In a nitrogen-filled glovebox, accurately weigh 5-10 mg of In(OⁱPr)₃ into a clean,

dry NMR tube.

Solvent Addition: Using a gas-tight syringe, add approximately 0.6 mL of anhydrous

deuterated solvent (e.g., Benzene-d₆ or Toluene-d₈). Benzene-d₆ is often preferred for its

ability to resolve peaks effectively.

Sealing: Securely cap the NMR tube (e.g., with a J. Young's tap) to prevent atmospheric

contamination before removing it from the glovebox.

Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or

higher).[6] Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly

for the ¹³C spectrum.
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Analysis: Process the spectra, integrate the ¹H signals, and assign the peaks based on their

chemical shifts and multiplicities.
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NMR analysis workflow for moisture-sensitive In(OⁱPr)₃.
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Vibrational Spectroscopy: Identifying Functional
Groups and Impurities
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are rapid, non-destructive

techniques that provide information on the vibrational modes of molecules. For In(OⁱPr)₃, they

are exceptionally useful for confirming the presence of characteristic bonds and for detecting

the onset of hydrolysis.

FT-IR Spectroscopy
Causality Behind the Spectrum: The FT-IR spectrum of a pure, dry sample of In(OⁱPr)₃ is

dominated by absorptions from the isopropoxide ligand. The most critical diagnostic region is

where hydroxyl (O-H) groups absorb.

C-H Vibrations: Strong bands are observed in the 2850-3000 cm⁻¹ region, corresponding to

the symmetric and asymmetric stretching of the methyl and methine C-H bonds.

C-O Stretching: A strong, characteristic band typically appears around 1000-1150 cm⁻¹,

corresponding to the C-O stretching vibration.

In-O Vibrations: The vibrations associated with the Indium-Oxygen bond are found in the far-

infrared region, typically between 400-700 cm⁻¹. These bands can be broad and may be

indicative of the compound's oligomeric nature.[7]

Absence of O-H: Crucially, a pure, anhydrous sample will show no significant absorption in

the 3200-3600 cm⁻¹ region. The appearance of a broad band here is a definitive indicator of

moisture contamination and hydrolysis, making FT-IR a powerful and self-validating tool for

quality control.[8][9]

Raman Spectroscopy
Raman spectroscopy provides complementary information. While C-H and C-O modes are also

visible, Raman is often more sensitive to the symmetric In-O vibrations. It is also an excellent

technique for monitoring the thermal decomposition of In(OⁱPr)₃ into In₂O₃, as the characteristic

phonon modes of crystalline indium oxide (e.g., peaks around 300-600 cm⁻¹) will become

apparent upon conversion.[10][11]
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Table 2: Key Vibrational Frequencies for In(OⁱPr)₃ and
Related Species

Wavenumber
(cm⁻¹)

Assignment Technique Significance

~3200-3600 (broad) O-H Stretch FT-IR

Diagnostic for

hydrolysis. Absent in

pure, anhydrous

samples.

~2850-3000 C-H Stretch FT-IR/Raman

Confirms presence of

isopropoxide alkyl

groups.

~1100-1150 C-O Stretch FT-IR
Characteristic of the

alkoxide ligand.

~400-700
In-O Stretch /

Deformations
FT-IR/Raman

Confirms the metal-

oxygen bond. Band

shape can hint at

molecular structure.

Experimental Protocol: FT-IR Analysis (KBr Pellet)
Preparation: In a dry environment (glovebox or dry-air desiccator), grind a small amount (~1-

2 mg) of In(OⁱPr)₃ with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using

an agate mortar and pestle.

Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons)

for several minutes to form a transparent or translucent pellet.

Acquisition: Immediately place the pellet in the FT-IR spectrometer sample holder and

acquire the spectrum.

Analysis: Identify the key vibrational bands and check for the absence of a broad O-H

absorption band.
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Logic diagram for hydrolysis detection using FT-IR.

Mass Spectrometry: Assessing Molecular Weight
and Fragmentation
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns

of In(OⁱPr)₃, providing insights into its gas-phase behavior. Metal alkoxides are known to form

oligomers (e.g., dimers, trimers), and MS can sometimes detect these larger species.[12][13]

[14]

Causality Behind the Spectrum: The mass spectrum can be complex. Depending on the

ionization method, the molecular ion of the monomer ([C₉H₂₁InO₃]⁺, m/z ≈ 292) may be

observed. However, due to the lability of the In-O bond, fragmentation is common. A

characteristic fragmentation pathway involves the sequential loss of isopropoxy groups or

related fragments.
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Table 3: Predicted Mass Spectrometry Fragments for
Monomeric In(OⁱPr)₃

m/z (for ¹¹⁵In) Proposed Fragment Ion Formula

292 [M]⁺ (Molecular Ion) [In(OCH(CH₃)₂)₃]⁺

233 [M - OCH(CH₃)₂]⁺ [In(OCH(CH₃)₂)₂]⁺

174 [M - 2(OCH(CH₃)₂)]⁺ [In(OCH(CH₃)₂)]⁺

115 [In]⁺ [In]⁺

Note: Indium has two main

isotopes, ¹¹⁵In (~95.7%) and

¹¹³In (~4.3%), which will result

in characteristic isotopic

patterns.

Experimental Protocol: Mass Spectrometry
Sample Preparation: Dissolve a small amount of In(OⁱPr)₃ in a suitable anhydrous solvent

(e.g., toluene or THF) under an inert atmosphere.

Introduction: Utilize a sample introduction method that minimizes exposure to air and

moisture, such as a direct insertion probe for solids or direct infusion for solutions with an

ESI source.

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or a harder

technique like Electron Ionization (EI), depending on the desired information (molecular ion

vs. fragmentation).

Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic

fragment ions. Compare the observed isotopic pattern with the theoretical pattern for indium-

containing species.

[In(OⁱPr)₃]⁺
m/z = 292

[In(OⁱPr)₂]⁺
m/z = 233

- OⁱPr [In(OⁱPr)]⁺
m/z = 174

- OⁱPr [In]⁺
m/z = 115

- OⁱPr
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A plausible fragmentation pathway for In(OⁱPr)₃ in MS.

Thermal Analysis: A Bridge to Materials Synthesis
While not a spectroscopic technique, Thermogravimetric Analysis (TGA) is an indispensable

tool for characterizing a precursor like In(OⁱPr)₃. It measures the change in mass of a sample

as a function of temperature, providing critical information about its thermal stability and

decomposition pathway to form indium oxide.

Causality Behind the TGA Curve: When heated, In(OⁱPr)₃ undergoes thermal decomposition.

The TGA curve for a clean decomposition to In₂O₃ (2 In(OⁱPr)₃ → In₂O₃ + byproducts) will show

a distinct weight loss step. The initial mass will correspond to the precursor, and the final

residual mass should correspond to the theoretical yield of In₂O₃. The decomposition may

occur in one or more steps, and the onset temperature is a measure of the compound's thermal

stability.[15][16][17] This data is vital for designing deposition processes like Chemical Vapor

Deposition (CVD) or sol-gel synthesis.[4]

Conclusion
The comprehensive spectroscopic analysis of Indium (III) isopropoxide is a non-negotiable

requirement for its successful application in research and industry. A multi-technique approach,

combining NMR for structural verification, FT-IR for rapid purity and hydrolysis checks, Mass

Spectrometry for molecular weight confirmation, and Thermal Analysis for decomposition

profiling, provides a complete and robust characterization. By understanding the causality

behind each spectrum and employing self-validating protocols, scientists can ensure the

integrity of this versatile precursor, leading to more reliable and reproducible outcomes in their

work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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